molecular formula C10H17ClN4O4S B13911679 3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide

3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide

Cat. No.: B13911679
M. Wt: 324.79 g/mol
InChI Key: GDNRMPDZLSRBGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide involves multiple steps. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is typically produced in a laboratory setting under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a carboxylic acid, while reduction may yield an alcohol .

Scientific Research Applications

3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H17ClN4O4S

Molecular Weight

324.79 g/mol

IUPAC Name

3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxyethyl]propanamide

InChI

InChI=1S/C10H17ClN4O4S/c1-14(2)20(18,19)15-6-4-8(13-15)9(16)7-12-10(17)3-5-11/h4,6,9,16H,3,5,7H2,1-2H3,(H,12,17)

InChI Key

GDNRMPDZLSRBGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC(=N1)C(CNC(=O)CCCl)O

Origin of Product

United States

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